molecular formula C20H20N2O2 B2372159 N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-63-6

N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2372159
CAS RN: 852367-63-6
M. Wt: 320.392
InChI Key: NHGWOCGRYZMNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea” is a compound with the molecular formula C20H23N3O and a molecular weight of 321.424 . It is available from suppliers such as Life Chemicals Inc .


Molecular Structure Analysis

The compound has the following SMILES structure: CCCCc1ccc (NC (=O)Nc2cn ©c3ccccc23)cc1 . This indicates that it has a butylphenyl group attached to an indole group via a urea linkage .


Physical And Chemical Properties Analysis

The solubility of this compound in DMSO is unknown .

Scientific Research Applications

Cannabinoid Receptor Type 2 Ligands

  • Indol-3-yl-oxoacetamides, a class to which N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide belongs, have been synthesized and evaluated for their biological activity. A study found that certain derivatives are potent and selective ligands for the cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).

Antiplasmodial Properties

  • N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, closely related to N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, demonstrated potential in vitro antiplasmodial properties against Plasmodium falciparum. The mode of action against the plasmodial parasite is explained through molecular docking (Mphahlele et al., 2017).

Antimicrobial Agents

  • A series of indolin-1-yl)-N-aryl acetamide derivatives, structurally similar to N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, were synthesized and showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Anti-Diabetic Agents

  • Indole-based compounds, including N-substituted acetamides, were evaluated for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Certain compounds demonstrated significant inhibition potential (Nazir et al., 2018).

Urease Inhibitors

  • Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent in vitro inhibitory potential against the urease enzyme. Their molecular docking studies were in agreement with experimental data, suggesting their therapeutic potential (Nazir et al., 2018).

Cytotoxic Agents

  • Synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives showed cytotoxic activity against breast cancer cells, with some derivatives displaying high selectivity towards cancer cells (Modi et al., 2011).

properties

IUPAC Name

N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-3-6-14-9-11-15(12-10-14)22-20(24)19(23)17-13-21-18-8-5-4-7-16(17)18/h4-5,7-13,21H,2-3,6H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWOCGRYZMNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.